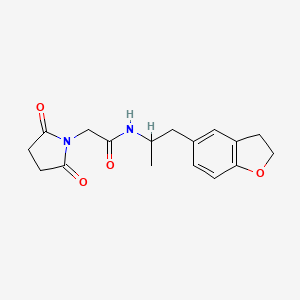

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related N-acyl compounds involves several steps, including indolization, decarboxylation, and amidification. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides was achieved by indolization under Fischer conditions, followed by Japp-Klingemann method and subsequent decarboxylation to afford the ethyl (indol-3-yl)alkanoates. Amidification was carried out by condensation with 4-aminopyridine promoted by 2-chloro-1-methylpyridinium iodide . This suggests that a similar approach could be used for the synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, with appropriate modifications to the starting materials and reaction conditions to account for the different core structures.

Molecular Structure Analysis

The molecular structure of N-acyl compounds is characterized by the presence of an amide linkage between an acyl group and an amine. The papers describe compounds with various aromatic and heteroaromatic rings, such as indole and pyridine, which are known to influence the chemical properties and biological activity of the molecules . The compound of interest likely has a similar amide linkage and a benzofuran moiety, which would contribute to its molecular structure and potential interactions with biological targets.

Chemical Reactions Analysis

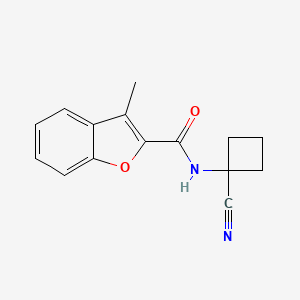

The papers provide examples of chemical reactions involving N-acyl compounds, such as halogenation reactions. For example, N-(2-acetylbenzofuran-3-yl)acetamide reacts with sulphuryl chloride or chlorine to give a chlorinated product, suggesting an electrophilic nature of the reaction . This information could be relevant when considering the reactivity of the benzofuran ring in the compound of interest and its potential susceptibility to electrophilic substitution reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the papers, the properties of similar N-acyl compounds can be inferred. These compounds typically exhibit moderate to high solubility in organic solvents and may show varying solubility in water depending on the nature of the substituents. The presence of aromatic and heteroaromatic rings can also influence the compound's UV absorption characteristics, which can be useful for analytical purposes . The biological activities of these compounds, such as antiallergic and antifungal insecticidal activities, are indicative of their potential as therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Research has focused on synthesizing and analyzing the structure of compounds with similar backbones to N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide. For instance, the synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide was characterized by various spectroscopic methods, revealing moderate herbicidal and fungicidal activities (Hu Jingqian et al., 2016).

Molecular Docking and Antimalarial Activity

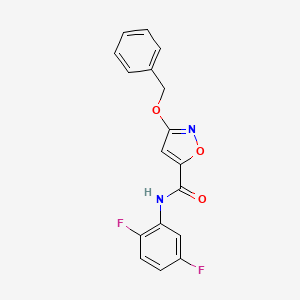

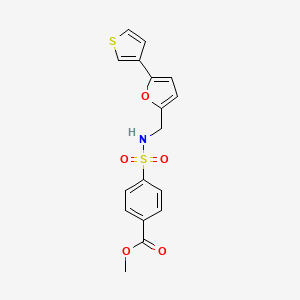

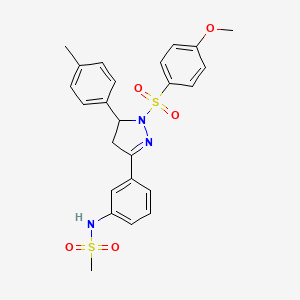

A theoretical investigation utilizing computational calculations and molecular docking studies highlighted the potential of sulfonamide derivatives, which share a functional group with the target compound, as COVID-19 drugs. These derivatives exhibited promising antimalarial activity and were explored for their binding energy against various biological targets (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Eigenschaften

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-11(8-12-2-3-14-13(9-12)6-7-23-14)18-15(20)10-19-16(21)4-5-17(19)22/h2-3,9,11H,4-8,10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVJBGMQGOGJAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)CN3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B2517350.png)

![(7-{[(2-Chloro-4-fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2517351.png)

![N-(2-chlorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2517359.png)

![3-(2-methoxyethyl)-2-{[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]thio}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2517361.png)

![3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid](/img/structure/B2517363.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-nitrobenzoate](/img/structure/B2517364.png)